molecular formula C17H26O2Si B12579564 5-{[tert-Butyl(dimethyl)silyl]oxy}-1-phenylpent-2-en-1-one CAS No. 198977-95-6

5-{[tert-Butyl(dimethyl)silyl]oxy}-1-phenylpent-2-en-1-one

Cat. No.: B12579564
CAS No.: 198977-95-6
M. Wt: 290.5 g/mol
InChI Key: PTTDOOKUKBYJQZ-UHFFFAOYSA-N
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Description

5-{[tert-Butyl(dimethyl)silyl]oxy}-1-phenylpent-2-en-1-one is an organic compound that features a silyl ether group, a phenyl group, and an enone moiety. This compound is of interest in organic synthesis due to its unique structural features and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[tert-Butyl(dimethyl)silyl]oxy}-1-phenylpent-2-en-1-one typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole. The reaction is carried out in an anhydrous solvent like methylene chloride . The enone moiety can be introduced through aldol condensation reactions, where an aldehyde reacts with a ketone under basic conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the principles of protecting group chemistry and aldol condensation are scalable and could be adapted for industrial synthesis if needed.

Chemical Reactions Analysis

Types of Reactions

5-{[tert-Butyl(dimethyl)silyl]oxy}-1-phenylpent-2-en-1-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-{[tert-Butyl(dimethyl)silyl]oxy}-1-phenylpent-2-en-1-one is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-{[tert-Butyl(dimethyl)silyl]oxy}-1-phenylpent-2-en-1-one largely depends on the specific reactions it undergoes. For example, in aldol condensation reactions, the enone moiety acts as an electrophile, reacting with nucleophiles to form carbon-carbon bonds. The silyl ether group serves as a protecting group, preventing unwanted reactions at the hydroxyl site .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{[tert-Butyl(dimethyl)silyl]oxy}-1-phenylpent-2-en-1-one is unique due to its combination of a silyl ether protecting group, a phenyl group, and an enone moiety. This combination allows for versatile reactivity and application in various fields of research .

Properties

CAS No.

198977-95-6

Molecular Formula

C17H26O2Si

Molecular Weight

290.5 g/mol

IUPAC Name

5-[tert-butyl(dimethyl)silyl]oxy-1-phenylpent-2-en-1-one

InChI

InChI=1S/C17H26O2Si/c1-17(2,3)20(4,5)19-14-10-9-13-16(18)15-11-7-6-8-12-15/h6-9,11-13H,10,14H2,1-5H3

InChI Key

PTTDOOKUKBYJQZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCC=CC(=O)C1=CC=CC=C1

Origin of Product

United States

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